4-Cumylphenol

Description

4-Cumylphenol has been reported in Panax ginseng with data available.

from the green alga Chaetomorpha basiretorsa

Structure

3D Structure

Properties

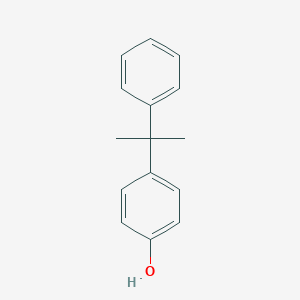

IUPAC Name |

4-(2-phenylpropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDSZLJBMIMQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022536 | |

| Record name | 4-Cumylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, White to tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Phenol, 4-(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cumylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

335 °C | |

| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.115 g/mL at 25 °C | |

| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000025 [mmHg], 2.5X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | p-Cumylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan crystals, Prisms from petroleum ether | |

CAS No. |

599-64-4 | |

| Record name | 4-Cumylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cumylphenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Cumylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cumylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(α,α-dimethylbenzyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CUMYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RLA3OL3QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

74.5 °C | |

| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Cumylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cumylphenol, with the IUPAC name 4-(2-phenylpropan-2-yl)phenol, is an organic compound that has garnered significant interest in various industrial and research applications. It serves as a crucial intermediate in the synthesis of resins, a chain terminator in the production of polycarbonates, and a component in the manufacturing of surfactants and insecticides.[1][2] Its chemical structure, featuring a phenol group substituted with a cumyl group at the para position, imparts specific physical and chemical characteristics that are critical to its utility and biological activity. This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Cumylphenol, detailed experimental protocols for their determination, and visualizations of key processes involving this compound.

Chemical and Physical Properties

The fundamental properties of 4-Cumylphenol are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties of 4-Cumylphenol

| Property | Value | Reference(s) |

| IUPAC Name | 4-(2-phenylpropan-2-yl)phenol | [1] |

| Synonyms | p-Cumylphenol, 4-(1-Methyl-1-phenylethyl)phenol | [2][3] |

| CAS Number | 599-64-4 | |

| Molecular Formula | C₁₅H₁₆O | |

| Molecular Weight | 212.29 g/mol | |

| Appearance | White to tan crystals or cream solid | |

| Odor | Characteristic phenol odor | |

| pKa | ~10.0 - 10.62 | |

| LogP | 3.8 - 3.93 |

Table 2: Physical Properties of 4-Cumylphenol

| Property | Value | Reference(s) |

| Melting Point | 72 - 76 °C (161.6 - 167 °F) | |

| Boiling Point | 335 °C (635 °F) at 760 mmHg | |

| Density | 1.115 g/cm³ at 25 °C | |

| Vapor Pressure | 0.000025 mmHg | |

| Flash Point | 160 °C (320 °F) | |

| Water Solubility | 18 mg/L at 22 °C | |

| Solubility in Organic Solvents | Soluble in DMSO and Methanol (Slightly). At 30°C: Methanol (59.3 g/54.6g ), Acetone (25.3 g/54.6g ), Benzene (2.4 g/54.6g ), Ethane (29.2 g/54.6g ), Carbon Tetrachloride. |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of 4-Cumylphenol. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of 4-Cumylphenol can be determined using the capillary method with a melting point apparatus.

Principle: A small, finely powdered sample of the crystalline solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Procedure:

-

Ensure the 4-Cumylphenol sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of a melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (approximately 72-76 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point range is reported as T1 - T2.

Determination of Boiling Point

The boiling point of 4-Cumylphenol can be determined using a Thiele tube or a distillation apparatus.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Procedure (Thiele Tube Method):

-

Place a small amount of 4-Cumylphenol into a small test tube.

-

Invert a sealed capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe a steady stream of bubbles emerging from the inverted capillary tube as the temperature rises.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of solid 4-Cumylphenol can be determined by the buoyancy method (Archimedes' principle).

Principle: A solid immersed in a fluid experiences an upward buoyant force equal to the weight of the fluid displaced. This results in an apparent loss of weight of the solid.

Procedure:

-

Weigh a sample of 4-Cumylphenol in the air (W_air).

-

Select an inert liquid of known density (ρ_liquid) in which 4-Cumylphenol is insoluble.

-

Suspend the solid sample from a balance and immerse it completely in the inert liquid.

-

Record the apparent weight of the sample while immersed (W_liquid).

-

The density of 4-Cumylphenol (ρ_solid) is calculated using the formula: ρ_solid = (W_air / (W_air - W_liquid)) * ρ_liquid

Determination of Solubility

The solubility of 4-Cumylphenol in a given solvent can be determined by the shake-flask method followed by quantitative analysis.

Principle: A saturated solution is prepared by allowing excess solute to equilibrate with the solvent. The concentration of the solute in the saturated solution is then determined.

Procedure:

-

Add an excess amount of 4-Cumylphenol to a known volume of the solvent (e.g., water) in a flask.

-

Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of 4-Cumylphenol in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed as the mass of solute per volume or mass of solvent.

Determination of pKa

The acid dissociation constant (pKa) of the phenolic hydroxyl group in 4-Cumylphenol can be determined by spectrophotometric titration.

Principle: The protonated (phenol) and deprotonated (phenolate) forms of 4-Cumylphenol have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.

Procedure:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (~9-11).

-

Prepare a stock solution of 4-Cumylphenol in a suitable solvent (e.g., methanol or ethanol).

-

Add a small, constant amount of the 4-Cumylphenol stock solution to each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

Select a wavelength where the absorbance difference between the acidic and basic forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the acidic and basic forms are equal.

Visualizations

The following diagrams illustrate key experimental workflows and biological interactions involving 4-Cumylphenol.

Synthesis of 4-Cumylphenol

The industrial synthesis of 4-Cumylphenol typically involves the Friedel-Crafts alkylation of phenol with α-methylstyrene.

Caption: Workflow for the synthesis of 4-Cumylphenol via Friedel-Crafts alkylation.

Quantification of 4-Cumylphenol in a Biological Matrix

This workflow outlines a common procedure for the quantitative analysis of 4-Cumylphenol in a biological sample, such as prawn tissue, using gas chromatography-mass spectrometry (GC-MS).

Caption: Experimental workflow for the quantification of 4-Cumylphenol.

Binding of 4-Cumylphenol to Estrogen-Related Receptor Gamma (ERRγ)

4-Cumylphenol has been identified as a ligand for the orphan nuclear receptor ERRγ. This diagram illustrates the binding interaction within the ligand-binding pocket.

Caption: Interaction of 4-Cumylphenol with the ERRγ ligand-binding pocket.

References

An In-depth Technical Guide to 4-(2-phenylpropan-2-yl)phenol (Bisphenol A)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-phenylpropan-2-yl)phenol, more commonly known as Bisphenol A (BPA), is a high-production-volume industrial chemical primarily used in the synthesis of polycarbonate plastics and epoxy resins. Its widespread use in consumer products, including food and beverage containers, has led to ubiquitous human exposure.[1] This guide provides a comprehensive technical overview of BPA, including its chemical and physical properties, industrial synthesis, and established analytical methodologies for its detection and quantification. A significant focus is placed on its toxicological profile, particularly its mechanism as an endocrine-disrupting chemical (EDC) through interaction with nuclear hormone receptors. Detailed signaling and metabolic pathways are illustrated, and representative experimental protocols are provided to support research and development activities.

Chemical and Physical Properties

BPA is a colorless solid organic compound belonging to the diphenylmethane and bisphenol groups.[2] It is characterized by two hydroxyphenyl groups. Its solubility in water is very low, but it is soluble in common organic solvents.[2][3]

| Property | Value | Reference(s) |

| IUPAC Name | 4-(2-(4-hydroxyphenyl)propan-2-yl)phenol | [4] |

| Synonyms | Bisphenol A, 4,4'-(Propane-2,2-diyl)diphenol, 2,2-Bis(4-hydroxyphenyl)propane | |

| CAS Number | 80-05-7 | |

| Molecular Formula | C₁₅H₁₆O₂ | |

| Molar Mass | 228.29 g/mol | |

| Appearance | White to light brown solid (flakes or powder) | |

| Odor | Mild phenolic, medicinal | |

| Melting Point | 155-159 °C | |

| Boiling Point | 250–252 °C (at 13 Torr) | |

| Water Solubility | 120-300 mg/L | |

| pKa | 9.6 | |

| Log Kow (Octanol-Water Partition Coefficient) | 3.3 |

Synthesis

The industrial production of Bisphenol A is primarily achieved through the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone. This reaction is highly atom-efficient, with water being the only significant byproduct. Strong acids like hydrochloric acid (HCl) or solid acid resins such as sulfonated polystyrene are used as catalysts. An excess of phenol is typically used to drive the reaction to completion and minimize the formation of byproducts.

Industrial Synthesis Workflow

Caption: Industrial synthesis workflow for Bisphenol A.

Experimental Protocol: Laboratory Scale Synthesis

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet tube.

-

Reagents: Charge the flask with phenol (e.g., 0.4 moles) and acetone (e.g., 0.1 moles). The molar ratio of phenol to acetone should be approximately 4:1 to optimize the yield of the desired p,p'-isomer.

-

Catalysis: Warm the mixture to 50°C with stirring. Bubble dry hydrogen chloride (HCl) gas, serving as the acid catalyst, through the mixture for approximately 8 hours.

-

Temperature Control: Maintain the reaction temperature below 70°C throughout the HCl addition to suppress the formation of isomeric byproducts.

-

Precipitation & Filtration: As the reaction proceeds, Bisphenol A will precipitate out of the solution. After the reaction is complete, cool the mixture and filter the solid product.

-

Purification:

-

Wash the crude product with toluene to remove unreacted phenol.

-

Recrystallize the washed product from aqueous ethanol to yield purified Bisphenol A.

-

-

Characterization: Confirm the identity and purity of the synthesized product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Toxicological Profile: Endocrine Disruption

BPA is a well-documented endocrine-disrupting chemical (EDC). Its primary mechanism of toxicity involves mimicking the endogenous hormone 17β-estradiol and interacting with nuclear hormone receptors, principally the estrogen receptors ERα and ERβ. Although its binding affinity for these receptors is significantly lower than that of estradiol, the high levels of human exposure can lead to biological effects. BPA can also act as an anti-androgen and can interfere with thyroid hormone signaling.

Estrogen Receptor (ER) Signaling Pathway

BPA functions as a xenoestrogen by binding to ERα and ERβ. This binding initiates a cascade of molecular events normally triggered by estradiol. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The activated receptor-ligand complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, modulating the transcription of target genes. This can lead to inappropriate cell proliferation, apoptosis, or migration, contributing to the development and progression of hormone-sensitive cancers.

Caption: BPA-mediated disruption of estrogen receptor signaling.

Metabolism and Excretion

In humans, ingested BPA is rapidly metabolized, primarily in the liver and gastrointestinal tract. The main metabolic pathway is glucuronidation, a Phase II detoxification process. The enzyme UDP-glucuronosyltransferase (specifically UGT2B15 in the liver) conjugates BPA with glucuronic acid, forming BPA-glucuronide. This conjugate is more water-soluble and biologically inactive, allowing for efficient excretion from the body, primarily through urine. A minor pathway involves sulfation. The biological half-life of BPA in adults is short, estimated to be around two to five hours.

Metabolic Pathway of Bisphenol A

Caption: Primary metabolic pathway of Bisphenol A in humans.

Analytical Methodologies

The accurate quantification of BPA in various matrices, such as food, water, and biological fluids, is crucial for risk assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used method due to its high sensitivity and selectivity.

Workflow for BPA Quantification via LC-MS/MS

Caption: General workflow for BPA analysis by LC-MS/MS.

Experimental Protocol: Quantification of BPA in Water by LC-MS/MS

-

Standard Preparation:

-

Prepare a stock solution of BPA (1 mg/mL) in acetonitrile.

-

Prepare a stock solution of an internal standard, such as deuterated BPA (BPA-d₁₆), at the same concentration.

-

Create a series of working standard solutions by serially diluting the stock solution with a water/acetonitrile mixture to generate a calibration curve (e.g., 5.0 to 100.0 ng/mL). Spike each standard with the internal standard to a final concentration of 100 ng/mL.

-

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by ultrapure water.

-

Pass a known volume of the water sample (e.g., 100 mL), spiked with the internal standard, through the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the retained BPA and internal standard with a small volume of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a modifier like formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

BPA: Precursor ion m/z 227 → Product ions m/z 133 (quantifier) and m/z 212 (qualifier).

-

BPA-d₁₆ (Internal Standard): Precursor ion m/z 241 → Product ion m/z 223.

-

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the BPA peak area to the internal standard peak area against the concentration of the standards.

-

Determine the concentration of BPA in the samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

4-(2-phenylpropan-2-yl)phenol (Bisphenol A) remains a chemical of significant scientific and regulatory interest due to its extensive use and its established activity as an endocrine disruptor. A thorough understanding of its chemical properties, synthesis, metabolic fate, and mechanism of action is essential for professionals in toxicology, environmental science, and drug development. The methodologies outlined in this guide for its synthesis and analysis provide a foundation for further research into its biological effects and for the monitoring of human and environmental exposure. Continued investigation is necessary to fully elucidate the risks associated with low-dose exposure and to develop safer alternatives.

References

- 1. Bisphenol A - Wikipedia [en.wikipedia.org]

- 2. Bisphenol-A glucuronidation in human liver and breast: Identification of UDP-glucuronosyltransferases (UGTs) and influence of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Mechanisms of Bisphenol A (BPA) Contributing to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisphenol A degradation pathway [eawag-bbd.ethz.ch]

An In-depth Technical Guide to 4-Cumylphenol (CAS Number: 599-64-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cumylphenol (CAS 599-64-4), a significant chemical intermediate. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an examination of its toxicological profile, with a particular focus on its role as an endocrine-disrupting chemical. All quantitative data is presented in structured tables for ease of comparison, and key processes and pathways are visualized through detailed diagrams.

Chemical Identification and Properties

4-Cumylphenol, systematically named 4-(2-phenylpropan-2-yl)phenol, is a substituted phenolic compound. It is a solid at room temperature and sees extensive use in the industrial manufacturing of polymers and other chemical products.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Cumylphenol is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₅H₁₆O |

| Molecular Weight | 212.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 72-75 °C |

| Boiling Point | 335 °C |

| Density | 1.115 g/cm³ |

| Flash Point | 160 °C |

| Water Solubility | 18 mg/L at 22 °C |

| LogP | 3.8 at 22 °C |

| Vapor Pressure | 4.98E-05 mmHg at 25°C |

Spectroscopic Data

The structural identification of 4-Cumylphenol is corroborated by various spectroscopic methods. The key quantitative data from these analyses are summarized in the following tables.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data not available | - |

Table 5: Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |

| 212 | Data not available | [M]⁺ (Molecular ion) |

| 197 | Data not available | [M - CH₃]⁺ |

| 103 | Data not available | Fragment details |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-Cumylphenol are provided below. These protocols are designed to be followed in a laboratory setting by trained professionals.

Synthesis of 4-Cumylphenol

4-Cumylphenol is typically synthesized via the acid-catalyzed alkylation of phenol with α-methylstyrene.[1]

Experimental Workflow: Synthesis of 4-Cumylphenol

Caption: A step-by-step workflow for the laboratory synthesis of 4-Cumylphenol.

Materials:

-

Phenol (188g, 2 mol)

-

α-methylstyrene (118g, 1 mol)

-

Solid acid catalyst (e.g., H₂SO₄-SiO₂, 0.94g)

-

Toluene (300 ml)

-

Aqueous sodium bicarbonate solution

-

Deionized water

-

Hexane

Procedure:

-

Under a nitrogen atmosphere, charge a reactor with phenol, toluene, and the solid acid catalyst.

-

Heat the mixture to 85°C with stirring.

-

Once the temperature is stable, add α-methylstyrene dropwise over a period of 1 hour.

-

After the addition is complete, maintain the reaction at 85°C for an additional 20-40 minutes.

-

Cool the reaction mixture and filter to remove the solid acid catalyst.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate, followed by two washes with deionized water.

-

Remove the toluene from the organic phase via rotary evaporation.

-

Recrystallize the crude product from a 1:1 (v/v) mixture of hexane and toluene.

-

Isolate the resulting white crystals by filtration and dry under vacuum.

Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of 4-Cumylphenol.

Experimental Workflow: GC-MS Analysis of 4-Cumylphenol

Caption: A generalized workflow for the analysis of 4-Cumylphenol using GC-MS.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injector: Splitless mode.

-

Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 265°C at 15°C/min, and held for 13 minutes.

-

Mass Spectrometer: Capable of electron impact (EI) ionization.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 50-450.

Procedure:

-

Prepare a dilute solution of the 4-Cumylphenol sample in a suitable solvent (e.g., methanol).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound is separated from other components in the mixture based on its boiling point and interaction with the column's stationary phase.

-

The eluted compound is introduced into the mass spectrometer, where it is ionized.

-

The resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum.

-

The retention time from the GC and the fragmentation pattern from the MS are used to identify and quantify 4-Cumylphenol.

Toxicological Profile and Endocrine Disruption

4-Cumylphenol is recognized as an endocrine-disrupting chemical (EDC), with studies indicating its potential to interfere with the body's hormonal systems.

Acute Toxicity

| Route of Exposure | Species | Value |

| Oral | Rat | LD50: >300 - 2000 mg/kg |

| Dermal | Rabbit | LD50: >2000 mg/kg |

Data from safety data sheets and toxicological databases.

Endocrine Disruption Mechanisms

4-Cumylphenol is known to exhibit anti-androgenic activity and is suspected of interacting with the estrogen receptor signaling pathway.

Estrogen Receptor Signaling Pathway Interference

Caption: A diagram illustrating the potential mechanism of endocrine disruption by 4-Cumylphenol via the estrogen receptor pathway.

Androgen Receptor Antagonism

Caption: A diagram showing how 4-Cumylphenol may act as an antagonist to the androgen receptor, thereby inhibiting normal androgen signaling.

Applications and Industrial Relevance

4-Cumylphenol is a versatile chemical intermediate with several key industrial applications:

-

Polymer Industry: It is used as a chain terminator in the production of polycarbonates and as a modifier for phenolic and epoxy resins.[2]

-

Surfactants: It serves as a precursor in the synthesis of non-ionic surfactants.

-

Biocides: It exhibits fungicidal properties and is used in some formulations for wood preservation and as an antimicrobial agent in lubricants.[2]

Safety and Handling

4-Cumylphenol should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be used in a well-ventilated area. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3] In case of fire, use extinguishing media appropriate for the surrounding environment.

This technical guide is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional consultation.

References

A Technical Guide to the Molecular Weight of 4-Cumylphenol

This technical guide provides a comprehensive overview of the molecular weight of 4-Cumylphenol, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's chemical properties, experimental protocols for molecular weight determination, and a logical visualization of its molecular weight calculation.

Core Properties of 4-Cumylphenol

4-Cumylphenol, also known as 4-(2-Phenylisopropyl)phenol, is an organic compound with the chemical formula C₁₅H₁₆O.[1] It is a solid at room temperature and sees use as a chain terminator in the production of polycarbonates and in the manufacturing of phenolic resins.

Table 1: Quantitative Data for 4-Cumylphenol

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O | [1][2] |

| Average Molecular Weight | 212.29 g/mol | [1][3] |

| Monoisotopic Mass | 212.120115 Da | |

| CAS Number | 599-64-4 |

Table 2: Atomic Composition and Molecular Weight Calculation

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 15 | 12.011 | 180.165 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 32 | 212.292 |

Experimental Determination of Molecular Weight

The molecular weight of an organic compound like 4-Cumylphenol is most accurately determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective method for the analysis of 4-Cumylphenol.

Experimental Protocol: Molecular Weight Determination by GC-MS

This protocol provides a generalized workflow for the determination of 4-Cumylphenol's molecular weight.

-

Sample Preparation:

-

Dissolve a small, accurately weighed sample of 4-Cumylphenol in a suitable volatile organic solvent, such as methanol or acetonitrile.

-

Prepare a series of dilutions to find an optimal concentration for analysis.

-

-

Gas Chromatography (GC) Separation:

-

Inject a small volume (typically 1 µL) of the prepared sample solution into the GC system.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The column separates 4-Cumylphenol from any impurities based on its boiling point and interactions with the column's stationary phase.

-

-

Ionization:

-

As 4-Cumylphenol elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The ionized molecules are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum will show a peak corresponding to the molecular ion. For 4-Cumylphenol, this will appear at an m/z of approximately 212.

-

The peak with the highest m/z value that is not an isotopic peak is typically the molecular ion peak, which directly indicates the molecular weight of the compound.

-

Visualization of Molecular Weight Calculation

The following diagrams illustrate the logical workflow for calculating the molecular weight of 4-Cumylphenol from its chemical formula and the experimental workflow for its determination.

Caption: Molecular weight calculation workflow for 4-Cumylphenol.

Caption: GC-MS workflow for determining the molecular weight of 4-Cumylphenol.

References

Solubility of 4-Cumylphenol in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Cumylphenol in various solvents. The document details experimental protocols for solubility determination and presents available quantitative data in a structured format to aid in research, development, and formulation activities.

Introduction to 4-Cumylphenol

4-Cumylphenol, also known as p-Cumylphenol, is an organic compound with the chemical formula C₁₅H₁₆O. It is a phenolic compound substituted with a cumyl group at the para position of the hydroxyl group. It typically appears as a white to off-white crystalline solid at room temperature[1]. 4-Cumylphenol serves as a crucial intermediate in the production of resins, as a chain terminator in the manufacturing of polycarbonates, and in the synthesis of surfactants and other specialty chemicals[1]. A thorough understanding of its solubility in different solvents is paramount for its purification, handling, and application in various chemical processes.

Quantitative Solubility Data

The solubility of 4-Cumylphenol is influenced by the nature of the solvent, temperature, and pressure. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of 4-Cumylphenol in Organic Solvents at 30°C

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (g / 100g of solvent) |

| Methanol | 32.04 | 30 | 59.3 |

| Acetone | 58.08 | 30 | 25.3 |

| Benzene | 78.11 | 30 | 2.4 |

| Carbon Tetrachloride | 153.82 | 30 | Data available, but specific value not cited in the provided text. |

Note: The data in this table is derived from a single source and should be used as a reference point. Further experimental verification is recommended.

Table 2: Aqueous Solubility of 4-Cumylphenol

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | 18.02 | 22 | 18 mg/L[2] |

Table 3: Qualitative Solubility of 4-Cumylphenol

| Solvent | Observation |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[2][3] |

| Methanol | Slightly soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many applications. The following are detailed methodologies for key experiments to quantify the solubility of 4-Cumylphenol.

Isothermal Equilibrium Method

The isothermal equilibrium method, often referred to as the "shake-flask" method, is a standard and reliable technique for determining the solubility of a solid in a liquid.

Principle: An excess amount of the solid solute (4-Cumylphenol) is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated supernatant is then determined.

Apparatus:

-

Constant temperature water bath or shaker incubator

-

Sealed flasks or vials (e.g., screw-cap glass vials)

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane) or centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

-

Preparation: Add an excess amount of finely powdered 4-Cumylphenol to a known volume or mass of the solvent in a sealed container. The excess solid ensures that saturation is achieved.

-

Equilibration: Place the container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the supernatant becomes constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure a clear supernatant, the sample can be centrifuged or filtered through a membrane filter that does not adsorb the solute. The filtration or centrifugation should be performed at the same temperature as the equilibration to avoid changes in solubility.

-

Analysis: Accurately withdraw an aliquot of the clear supernatant. Determine the concentration of 4-Cumylphenol in the aliquot using a pre-validated analytical method.

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume or mass of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Procedure:

-

Prepare a saturated solution of 4-Cumylphenol using the isothermal equilibrium method described above.

-

Carefully withdraw a known volume or mass of the clear supernatant into a pre-weighed, clean, and dry container (e.g., an evaporating dish).

-

Evaporate the solvent under controlled conditions. This can be done in a fume hood at ambient temperature, on a water bath, or in a vacuum oven at a temperature below the decomposition point of 4-Cumylphenol.

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in an oven at an appropriate temperature.

-

Cool the container in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved 4-Cumylphenol is the final weight of the container with the residue minus the initial weight of the empty container.

-

Calculate the solubility, typically expressed as grams of solute per 100 g of solvent or grams of solute per liter of solution.

UV/Vis Spectroscopic Method

This method is suitable if 4-Cumylphenol exhibits significant absorbance in the ultraviolet or visible range in the chosen solvent.

Principle: The concentration of 4-Cumylphenol in a saturated solution is determined by measuring its absorbance and relating it to a pre-established calibration curve according to the Beer-Lambert law.

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of 4-Cumylphenol in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of 4-Cumylphenol with known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship that follows the Beer-Lambert law.

-

-

Prepare a Saturated Solution: Follow the isothermal equilibrium method (steps 1-3) to prepare a saturated solution of 4-Cumylphenol.

-

Sample Measurement:

-

Withdraw a clear aliquot of the saturated supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculate Solubility:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility of 4-Cumylphenol.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility of 4-Cumylphenol.

Caption: Experimental workflow for determining the solubility of 4-Cumylphenol.

Caption: Logical workflow for solvent selection based on application.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Cumylphenol

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

4-Cumylphenol (4-CP), a substituted phenolic compound, has garnered significant attention within the scientific community due to its widespread industrial applications and emerging concerns regarding its impact on biological systems. This technical guide provides a comprehensive and in-depth analysis of the molecular mechanisms through which 4-Cumylphenol exerts its effects. By consolidating current research, this document details its interactions with key cellular targets, delineates its influence on critical signaling pathways, and presents a thorough overview of its toxicological and endocrine-disrupting properties. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of 4-CP's biological activities to inform future research, risk assessment, and the development of potential therapeutic interventions.

Introduction

4-Cumylphenol is a high-production-volume chemical primarily used as an intermediate in the manufacturing of resins, insecticides, and lubricants, and as a chain terminator for polycarbonates. Its structural similarity to endogenous hormones, particularly estrogens, has raised concerns about its potential to disrupt normal endocrine function. This guide synthesizes the current body of knowledge on the mechanism of action of 4-Cumylphenol, with a focus on its molecular interactions and the resultant downstream biological effects.

Endocrine Disruption: A Primary Mechanism of Action

The most well-characterized biological effect of 4-Cumylphenol is its role as an endocrine-disrupting chemical (EDC). It primarily interferes with the signaling pathways of steroid hormone receptors, including estrogen receptors, androgen receptors, and the estrogen-related receptor gamma.

Interaction with Estrogen Receptors

4-Cumylphenol is a recognized xenoestrogen, meaning it can mimic the effects of estrogen by binding to estrogen receptors (ERs), ERα and ERβ. This interaction can trigger estrogenic signaling pathways, potentially leading to adverse effects on reproductive health and development.

Quantitative Data on Estrogen Receptor Binding:

| Compound | Receptor | Assay Type | IC50/Ki | Organism |

| p-Cumylphenol | Estrogen Receptor | Competitive Binding | Ki: 6.11 mM | Rat |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

A competitive binding assay is utilized to determine the affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen, such as [³H]-17β-estradiol.

-

Materials: Rat uterine cytosol (as a source of estrogen receptors), [³H]-17β-estradiol, unlabeled 17β-estradiol (for standard curve), test compound (4-Cumylphenol), assay buffer (e.g., Tris-HCl with additives), scintillation cocktail, and a scintillation counter.

-

Procedure:

-

A fixed concentration of [³H]-17β-estradiol and estrogen receptor preparation are incubated with varying concentrations of the unlabeled test compound.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.

-

Unbound ligand is separated from the receptor-bound ligand using methods like dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

-

Anti-Androgenic Activity

In addition to its estrogenic effects, 4-Cumylphenol has been identified as an antagonist of the androgen receptor (AR). By blocking the action of androgens like testosterone, it can disrupt male reproductive development and function.

Experimental Protocol: Androgen Receptor Reporter Gene Assay

This assay measures the ability of a chemical to inhibit the transcriptional activity of the androgen receptor in response to an androgen.

-

Cell Line: A mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or PC3) stably or transiently transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to attach.

-

Cells are then treated with a known androgen agonist (e.g., dihydrotestosterone, DHT) in the presence or absence of varying concentrations of 4-Cumylphenol.

-

After an incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

A decrease in reporter gene activity in the presence of 4-Cumylphenol indicates antagonistic activity. The IC50 value, the concentration at which 4-Cumylphenol inhibits 50% of the DHT-induced reporter activity, is then calculated.[2][3][4]

-

High-Affinity Binding to Estrogen-Related Receptor Gamma (ERRγ)

Recent studies have highlighted a significant interaction between 4-Cumylphenol and the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERRγ). 4-α-Cumylphenol has been shown to bind to ERRγ with high affinity.[5] ERRγ is constitutively active and plays a role in the regulation of cellular energy metabolism.

Quantitative Data on ERRγ Binding:

| Compound | Receptor | Assay Type | IC50 | Organism |

| 4-α-Cumylphenol | Estrogen-Related Receptor Gamma (ERRγ) | Radioligand Binding Assay | 10.6 nM | Human |

Experimental Protocol: ERRγ Radioligand Binding Assay

This assay quantifies the binding affinity of a compound to ERRγ.

-

Materials: Purified ERRγ protein (e.g., GST-fusion protein), a radiolabeled ligand with known affinity for ERRγ (e.g., [³H]BPA or a specific synthetic ligand), unlabeled test compound (4-Cumylphenol), assay buffer, and a method to separate bound from free ligand (e.g., scintillation proximity assay or filter binding).

-

Procedure:

-

A constant concentration of the radiolabeled ligand and ERRγ protein are incubated with a range of concentrations of the unlabeled 4-Cumylphenol.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The amount of radiolabeled ligand bound to the receptor is measured.

-

The IC50 value is determined from the competition curve, representing the concentration of 4-Cumylphenol that displaces 50% of the radiolabeled ligand.

-

Figure 1: Signaling pathways affected by 4-Cumylphenol.

Effects on Adipogenesis and Lipid Metabolism

Emerging evidence suggests that 4-Cumylphenol can influence adipogenesis, the process of fat cell development, and lipid accumulation. This points to a potential role as an "obesogen," a chemical that can promote obesity.

Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay

The 3T3-L1 cell line is a well-established model for studying adipogenesis.

-

Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.

-

Differentiation Induction: Two days post-confluence, differentiation is induced by treating the cells with a cocktail typically containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).

-

Treatment: Cells are exposed to varying concentrations of 4-Cumylphenol throughout the differentiation period (typically 8-10 days).

-

Assessment of Adipogenesis:

-

Oil Red O Staining: Lipid droplets within the differentiated adipocytes are stained with Oil Red O. The stained lipid can be extracted and quantified spectrophotometrically to measure the extent of lipid accumulation.

-

Gene Expression Analysis: The expression of key adipogenic marker genes, such as peroxisome proliferator-activated receptor gamma (PPARγ) and fatty acid-binding protein 4 (FABP4), can be measured using quantitative real-time PCR (qRT-PCR).

-

Figure 2: Workflow for 3T3-L1 adipogenesis assay.

Genotoxicity and Metabolic Activation

The genotoxic potential of 4-Cumylphenol, its ability to damage genetic material, is an area of active investigation. Studies often employ a battery of tests to assess different types of genetic damage.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Experimental Protocol: Ames Test

-

Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon are used.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of 4-Cumylphenol, both with and without a metabolic activation system (S9 mix).

-

The bacteria are then plated on a histidine-deficient medium.

-

Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize histidine will grow and form colonies.

-

A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

-

Micronucleus Test

The micronucleus test detects chromosomal damage by identifying the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Experimental Protocol: In Vitro Micronucleus Test

-

Cell Line: A suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

Procedure:

-

Cells are exposed to a range of concentrations of 4-Cumylphenol.

-

A cytokinesis blocker (e.g., cytochalasin B) is added to allow for the identification of cells that have completed one cell division.

-

Cells are harvested, fixed, and stained.

-

The frequency of binucleated cells containing micronuclei is scored under a microscope. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

-

Metabolic Activation (S9 Mix)

Many chemicals are not genotoxic themselves but can be converted into genotoxic metabolites by enzymes in the body. The S9 fraction, a supernatant from homogenized and centrifuged liver tissue (typically from rats), contains a mixture of metabolic enzymes and is used in in vitro assays to mimic this metabolic activation.

Experimental Protocol: Preparation and Use of S9 Mix

-

Preparation: The S9 fraction is prepared from the livers of animals pre-treated with enzyme-inducing agents (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) to increase the activity of metabolic enzymes. The liver is homogenized, and the homogenate is centrifuged at 9000 x g to obtain the S9 supernatant.

-

Use in Assays: The S9 mix, containing the S9 fraction and necessary cofactors (e.g., NADP+, glucose-6-phosphate), is added to the in vitro test system (e.g., Ames test, micronucleus test) along with the test chemical. This allows for the assessment of the genotoxicity of both the parent compound and its potential metabolites.

Figure 3: Workflow for genotoxicity assessment of 4-Cumylphenol.

Conclusion

4-Cumylphenol exhibits a multi-faceted mechanism of action in biological systems, primarily centered around its endocrine-disrupting properties. Its ability to interact with estrogen and androgen receptors, and with high affinity to ERRγ, underscores its potential to interfere with crucial hormonal signaling pathways. Furthermore, its emerging role as a potential obesogen and its genotoxic profile warrant further investigation. The experimental protocols and quantitative data summarized in this guide provide a robust framework for researchers to build upon, facilitating a more comprehensive understanding of the risks associated with 4-Cumylphenol exposure and guiding the development of strategies to mitigate its potential adverse health effects. Continued research into the detailed signaling cascades and the long-term consequences of exposure is essential for a complete toxicological and pharmacological characterization of this prevalent industrial chemical.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 5. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Endocrine Disrupting Properties of 4-Cumylphenol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Cumylphenol (4-CP), a member of the alkylphenol chemical class, has garnered significant scientific attention due to its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current understanding of 4-CP's endocrine-disrupting properties, with a focus on its interactions with estrogen, androgen, and other nuclear receptors. This document summarizes key quantitative data, details experimental methodologies for assessing its effects, and visualizes the implicated signaling pathways and experimental workflows to support further research and risk assessment. Evidence suggests that 4-CP primarily exerts its effects through interactions with the estrogen receptor (ER) and the estrogen-related receptor-gamma (ERRγ), while also exhibiting potential anti-androgenic activity. In vivo studies have confirmed its estrogenic potential. However, data on its effects on steroidogenesis and the thyroid system are less definitive and warrant further investigation.

Introduction to 4-Cumylphenol and Endocrine Disruption

Endocrine-disrupting chemicals are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. 4-Cumylphenol (CAS No. 599-64-4), with the chemical formula C₁₅H₁₆O, is utilized in the manufacturing of resins, and as an intermediate in the production of other chemicals. Its structural similarity to estradiol, a primary female sex hormone, forms the basis for its potential to interfere with the endocrine system. This guide will delve into the specific mechanisms and effects of 4-CP, providing a technical resource for the scientific community.

Quantitative Data on Endocrine Disrupting Activities of 4-Cumylphenol

The endocrine-disrupting potential of 4-Cumylphenol has been quantified through various in vitro assays. The following tables summarize the available data on its estrogenic, anti-androgenic, and other receptor-mediated activities.

Table 1: Estrogenic Activity of 4-Cumylphenol

| Assay Type | Cell Line/System | Endpoint | Value | Reference |

| Reporter Gene Assay | T-47D | EC50 | 1.3 x 10⁻⁶ M | [1] |

| Uterotrophic Assay | Immature Rat | Lowest Effect Level (LEL) | 20 mg/kg/day | [2] |

Table 2: Androgen Receptor Activity of 4-Cumylphenol

| Assay Type | Cell Line/System | Endpoint | Value | Reference |

| Reporter Gene Assay | AR-EcoScreen | IC50 (Antagonist) | > 1.0 x 10⁻⁵ M | [3] |

Note: Data for androgen receptor activity of 4-Cumylphenol is limited. The referenced study screened numerous chemicals and found weak or no significant anti-androgenic activity for 4-CP at the tested concentrations.

Table 3: Estrogen-Related Receptor Gamma (ERRγ) Binding Affinity of 4-Cumylphenol

| Assay Type | System | Endpoint | Value | Reference |

| Competitive Binding Assay | Human ERRγ | Strong Binding | - | [4] |

Note: While a specific IC50 value was not provided in the abstract, the study emphasizes the strong binding affinity of 4-Cumylphenol to ERRγ.

Signaling Pathways Affected by 4-Cumylphenol

4-Cumylphenol is known to interfere with key endocrine signaling pathways, primarily the estrogen and androgen pathways, and has a notable interaction with the estrogen-related receptor gamma.

Estrogen Receptor (ER) Signaling Pathway

4-Cumylphenol can act as an agonist for the estrogen receptor (ERα and ERβ). By mimicking estradiol, it can bind to ERs in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on DNA. This initiates the transcription of estrogen-responsive genes, potentially leading to inappropriate physiological responses.

Estrogen Receptor (ER) Signaling Pathway Activation by 4-Cumylphenol.

Androgen Receptor (AR) Antagonism Pathway

Some evidence suggests that 4-Cumylphenol may act as an antagonist to the androgen receptor (AR). In this role, it would compete with endogenous androgens like testosterone for binding to the AR. This prevents the conformational change and nuclear translocation of the AR, thereby inhibiting the transcription of androgen-responsive genes, which could disrupt male sexual development and reproductive function.

Androgen Receptor (AR) Antagonism Pathway by 4-Cumylphenol.

Experimental Protocols

The assessment of 4-Cumylphenol's endocrine-disrupting properties relies on a suite of standardized in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

In Vitro Assays

This assay determines the ability of a test chemical to compete with a radiolabeled estrogen for binding to the ER.

Workflow for the Estrogen Receptor Competitive Binding Assay.

Detailed Method:

-

Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized rats. The tissue is homogenized in a buffer (e.g., Tris-EDTA) and centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.

-

Incubation: A constant concentration of radiolabeled 17β-estradiol ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of 4-Cumylphenol. A control group with no competitor and a non-specific binding group with a large excess of unlabeled estradiol are included.

-

Separation: After incubation, bound and free [³H]-E₂ are separated. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.

-

Quantification: The radioactivity of the supernatant, which contains the [³H]-E₂ bound to the ER, is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of specific binding of [³H]-E₂ is plotted against the concentration of 4-Cumylphenol. The IC50 value, the concentration of 4-CP that inhibits 50% of the specific binding of [³H]-E₂, is then calculated.

This assay assesses the ability of a chemical to induce or inhibit gene expression mediated by the androgen receptor.

Workflow for the Androgen Receptor Reporter Gene Assay.

Detailed Method:

-

Cell Culture and Transfection: A suitable cell line that does not endogenously express AR (e.g., PC-3) is cultured. The cells are then transiently or stably transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive element (ARE).

-

Compound Treatment: The transfected cells are exposed to various concentrations of 4-Cumylphenol. To test for antagonistic activity, cells are co-treated with 4-CP and a known AR agonist, such as dihydrotestosterone (DHT).

-

Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added. The light produced by the enzymatic reaction, which is proportional to the level of gene expression, is measured using a luminometer.

-

Data Analysis: For agonistic activity, the luciferase activity is plotted against the 4-CP concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonistic activity, the inhibition of DHT-induced luciferase activity is plotted against the 4-CP concentration to determine the IC50 value.

This assay uses the human adrenocortical carcinoma cell line (NCI-H295R) to assess the effects of chemicals on the production of steroid hormones, including testosterone and estradiol.

Workflow for the H295R Steroidogenesis Assay.

Detailed Method:

-

Cell Culture: H295R cells are cultured in a suitable medium until they reach a desired confluency.

-

Chemical Exposure: The cells are then exposed to a range of concentrations of 4-Cumylphenol for a specified period (e.g., 48 hours). A solvent control and positive controls (e.g., forskolin to induce steroidogenesis, prochloraz to inhibit it) are included.

-

Medium Collection: After exposure, the cell culture medium is collected.

-

Hormone Measurement: The concentrations of testosterone and estradiol in the collected medium are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The hormone concentrations from the 4-CP-treated groups are compared to the solvent control group to determine if the chemical significantly alters steroid hormone production.

In Vivo Assays

This assay is a well-established in vivo screening method for estrogenic activity. It measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test chemical.

Detailed Method:

-

Animal Model: Immature female rats (e.g., around 20-21 days of age) are used.

-

Dosing: The animals are administered 4-Cumylphenol daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with ethinyl estradiol) are included.

-

Necropsy and Uterine Weight Measurement: On the day after the last dose, the animals are euthanized, and their uteri are carefully excised and weighed (both wet and blotted weight).

-

Data Analysis: The uterine weights of the 4-CP-treated groups are statistically compared to the vehicle control group. A significant increase in uterine weight indicates estrogenic activity.

The Hershberger assay is an in vivo screening test for androgenic and anti-androgenic activity. It uses castrated male rats and measures the weight changes of androgen-dependent tissues.

Detailed Method:

-

Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

-

Dosing: For assessing anti-androgenic activity, the castrated rats are treated with a constant dose of a potent androgen (e.g., testosterone propionate) along with various doses of 4-Cumylphenol for 10 consecutive days. For assessing androgenic activity, the rats are treated with 4-Cumylphenol alone.

-

Necropsy and Tissue Weight Measurement: On the day after the last dose, the animals are euthanized, and the weights of five androgen-dependent tissues are measured: the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

Data Analysis: For anti-androgenic activity, a significant decrease in the weights of these tissues in the co-treated groups compared to the group receiving only the androgen indicates an anti-androgenic effect. For androgenic activity, a significant increase in tissue weights compared to the castrated control group indicates an androgenic effect.

Other Potential Endocrine-Disrupting Mechanisms

While the primary focus has been on ER and AR interactions, 4-Cumylphenol may also affect other endocrine pathways.

Steroidogenesis

As suggested by the utility of the H295R assay, 4-CP has the potential to interfere with the enzymes involved in the steroidogenic pathway, which could lead to altered levels of various steroid hormones. However, specific data on the effects of 4-CP on key steroidogenic enzymes such as CYP11A1, CYP17A1, 3β-HSD, 17β-HSD, and aromatase are currently limited and represent a significant data gap.

Thyroid Hormone System

Some phenolic compounds have been shown to interfere with the thyroid hormone system. Potential mechanisms of disruption include inhibition of thyroid peroxidase (TPO), which is essential for thyroid hormone synthesis, or interference with thyroid hormone transport and metabolism. Direct evidence for the effects of 4-Cumylphenol on the thyroid system is scarce, and this remains an important area for future research.

In Vivo Evidence of Endocrine Disruption

In vivo studies provide crucial information on the physiological consequences of exposure to potential EDCs. For 4-Cumylphenol, the uterotrophic assay has demonstrated its estrogenic activity in rodents.[2] Studies on other developmental endpoints, such as anogenital distance and nipple retention in offspring exposed in utero, which are sensitive markers of endocrine disruption, are needed to provide a more complete picture of its in vivo effects. The Hershberger assay would be valuable to confirm or refute the potential for anti-androgenic activity suggested by some in vitro data.

Conclusion and Future Directions

4-Cumylphenol is an endocrine-disrupting chemical with demonstrated estrogenic activity, both in vitro and in vivo. It also exhibits a strong binding affinity for the estrogen-related receptor gamma, the toxicological significance of which is an active area of research. While some in vitro evidence suggests potential anti-androgenic activity, this is not as well-established.

Significant data gaps remain, particularly concerning the quantitative effects of 4-Cumylphenol on steroidogenesis and the thyroid hormone system. Further research, including comprehensive in vivo studies that examine a broader range of endocrine-sensitive endpoints across different life stages, is necessary to fully characterize the endocrine-disrupting potential of 4-Cumylphenol and to inform a robust risk assessment for human health and the environment. This technical guide serves as a foundational resource to support these ongoing and future research efforts.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for androgen receptor activities in 253 industrial chemicals by in vitro reporter gene assays using AR-EcoScreen cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Estrogenic Activity of 4-Cumylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary